molecular formula C12H25NO B13248298 N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13248298
M. Wt: 199.33 g/mol
InChI Key: AKZFIGDZQFCVIU-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methoxypropyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine typically involves the reaction of 3,3-dimethylcyclohexanone with 3-methoxypropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-Methoxypropyl)acrylamide
  • Brinzolamide

Uniqueness

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of a cyclohexane ring with dimethyl and methoxypropyl substitutions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(3-methoxypropyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-12(2)7-4-6-11(10-12)13-8-5-9-14-3/h11,13H,4-10H2,1-3H3

InChI Key

AKZFIGDZQFCVIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCCCOC)C

Origin of Product

United States

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